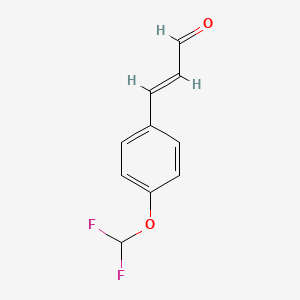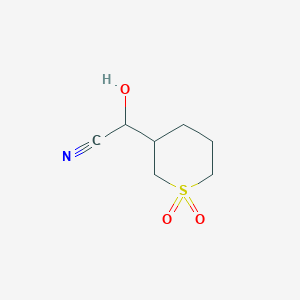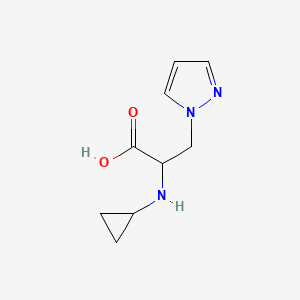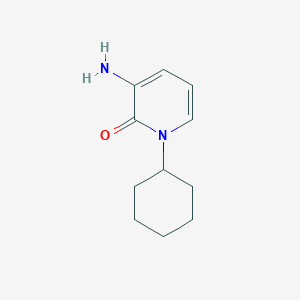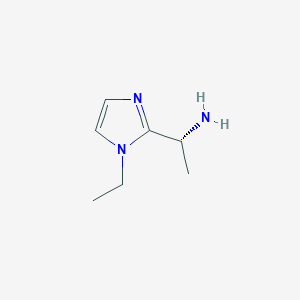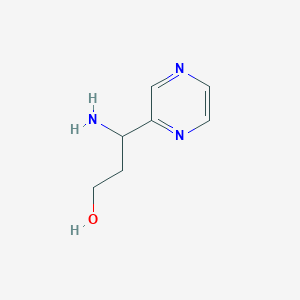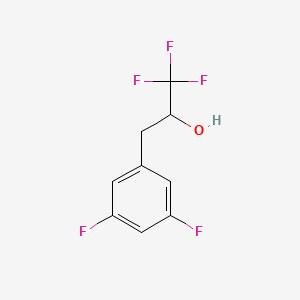![molecular formula C13H16N2O5 B13565719 tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate](/img/structure/B13565719.png)
tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate: is an organic compound with the molecular formula C13H16N2O5. It is a white to off-white solid that is soluble in common organic solvents. This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate typically involves the following steps:
Formation of the Intermediate: The reaction begins with the nitration of a suitable aromatic compound to introduce the nitro group.
Formylation: The intermediate is then subjected to formylation to introduce the formyl group.
Carbamate Formation: Finally, the intermediate is reacted with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used include nitric acid for nitration, formic acid for formylation, and tert-butyl isocyanate for carbamate formation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its interactions with biological targets and pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Similar in structure but with a hydroxy group instead of a nitro group.
tert-butyl (3-formyl-4-methylphenyl)carbamate: Similar in structure but with a methyl group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate imparts unique chemical reactivity and biological activity compared to its analogs.
- The compound’s specific functional groups allow for targeted chemical modifications and interactions, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H16N2O5 |
|---|---|
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
tert-butyl N-[(3-formyl-4-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H16N2O5/c1-13(2,3)20-12(17)14-7-9-4-5-11(15(18)19)10(6-9)8-16/h4-6,8H,7H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
LWYRUPFRXLWSSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)
![[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)

![1-Isopropyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13565649.png)

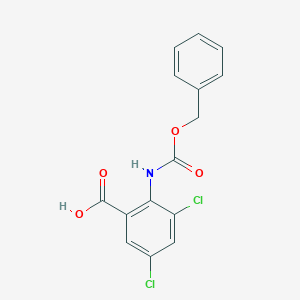
![rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B13565655.png)
